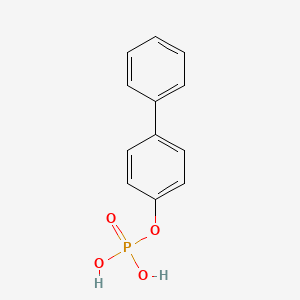

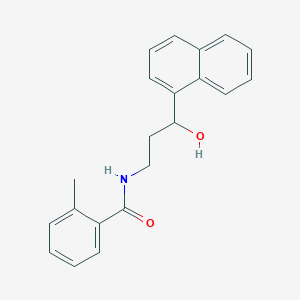

![molecular formula C32H25N3O3 B2516665 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one CAS No. 1326901-30-7](/img/structure/B2516665.png)

4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one" is a heterocyclic molecule that appears to be a derivative of isoquinoline, which is a structural motif found in various natural products and pharmaceuticals. The molecule contains several functional groups, including an oxadiazole ring, a benzyl ether moiety, and an ethyl-substituted phenyl group. These structural features suggest that the compound could have interesting chemical properties and biological activities.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been reported in the literature. For instance, the thermal reaction of 4-(4-Methylphenyl)-2,3-benzoxazin-1-one with alkylidene phosphoranes leads to substituted isoquinolines . Similarly, the synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety involves cyclization reactions with different aromatic acids, aldehydes, and carbon disulfide . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectroscopy (MS), as done for other related compounds . These techniques would provide information about the functional groups present and the overall molecular framework.

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups. The oxadiazole ring is known for its participation in nucleophilic substitution reactions, and the benzyl ether could undergo cleavage under acidic conditions. The isoquinoline core might engage in electrophilic substitution reactions at the aromatic positions. Studies on similar compounds have shown that isoquinoline derivatives can be synthesized through reductive cyclization and can react with sodium dichloroisocyanurate to produce benzisoxazoles and benzoxazin-ones .

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility would be determined experimentally. The compound's stability, reactivity, and potential to form salts or complexes could be inferred from its chemical structure and the behavior of similar compounds. For example, the presence of the oxadiazole ring might confer rigidity to the molecule, affecting its crystal packing and melting point .

Relevant Case Studies

While there are no direct case studies on the compound , related research has shown that oxadiazole derivatives can exhibit significant analgesic and anti-inflammatory activities . Additionally, isoquinoline derivatives have been evaluated for their antimicrobial activity, with some showing promising results . These findings suggest potential therapeutic applications for the compound, which could be explored in future studies.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques : Research has demonstrated various methods for synthesizing derivatives of oxadiazole and isoquinoline, employing strategies like conventional methods for creating novel compounds with antibacterial and antifungal activities. These techniques highlight the versatility and potential for designing targeted molecules for specific scientific applications (Sirgamalla & Boda, 2019).

Characterization and Molecular Docking : Newly synthesized compounds, including those with oxadiazole and isoquinoline structures, have been characterized using advanced spectroscopic methods (FTIR, NMR, HRMS) and evaluated through molecular docking studies to predict their interactions with biological targets. This approach provides insights into the compounds' potential bioactivities and applications in drug design and development (Sirgamalla & Boda, 2019).

Potential Applications

Antibacterial and Antifungal Activities : Compounds featuring oxadiazole rings have shown promising antibacterial and antifungal properties, indicating their potential use in developing new antimicrobial agents. Such activities were observed against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Aspergillus niger, Candida albicans), suggesting a broad spectrum of action (Sirgamalla & Boda, 2019).

Fluorescent Chemosensors : Derivatives containing oxadiazole units have been utilized as efficient reversible colorimetric and fluorescent chemosensors for ion detection, such as fluoride ions. This application is crucial for environmental monitoring, highlighting the compound's potential in analytical chemistry (Zhang, Zhang, Ding, & Gao, 2020).

Electroluminescent Properties : Research into dinuclear platinum complexes containing oxadiazole-thiol suggests significant potential in optoelectronic applications. Such compounds have shown high-efficiency near-infrared electroluminescence, making them promising candidates for use in photonic devices and organic light-emitting diodes (OLEDs) (Xiong, Meng, Tan, Wang, Wang, Zhang, Tao, Su, & Zhu, 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Glucagon-Like Peptide-1 Receptor (GLP-1R) . GLP-1R is a G-protein coupled receptor that plays a crucial role in glucose homeostasis and insulin secretion .

Mode of Action

This compound acts as a positive allosteric modulator of the GLP-1R . It enhances the receptor’s response to its natural ligand, glucagon-like peptide-1 (GLP-1), leading to increased insulin secretion in a glucose-dependent manner .

Biochemical Pathways

The activation of GLP-1R by this compound leads to an increase in cyclic 3’5’-adenosine monophosphate (cAMP) levels . This, in turn, triggers a cascade of intracellular events that result in the secretion of insulin from pancreatic beta cells .

Pharmacokinetics

The compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound’s bioavailability may be significantly reduced when taken orally . The compound also appears to undergo rapid degradation in bovine serum albumin, plasma, and liver microsomes from rodents and humans .

Result of Action

The activation of GLP-1R by this compound leads to increased insulin secretion . This can help to regulate blood glucose levels, making it potentially useful in the treatment of type 2 diabetes mellitus .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s stability and activity may be affected by the presence of certain proteins in the biological matrix

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N3O3/c1-2-22-12-16-25(17-13-22)35-20-29(27-10-6-7-11-28(27)32(35)36)31-33-30(34-38-31)24-14-18-26(19-15-24)37-21-23-8-4-3-5-9-23/h3-20H,2,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBXXMOONAJOOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

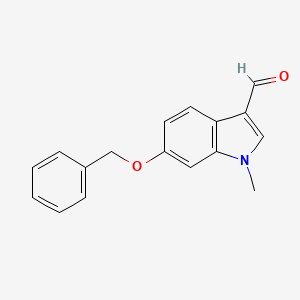

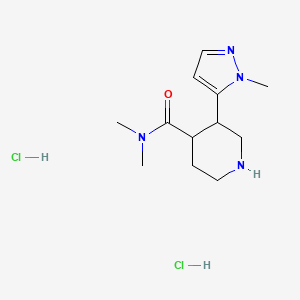

![1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2516582.png)

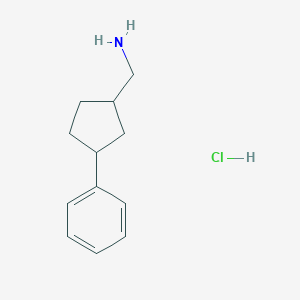

![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)

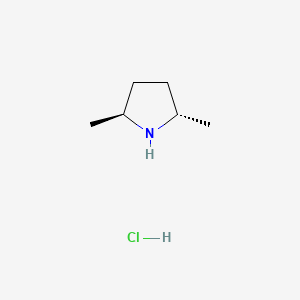

![4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2516589.png)

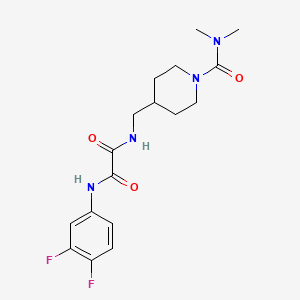

![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)

![1-[(Quinolin-4-yl)methyl]piperidin-4-ol](/img/structure/B2516599.png)

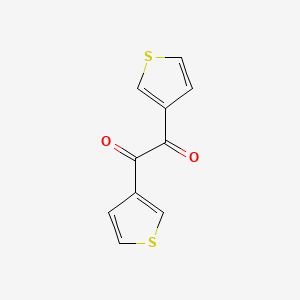

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)